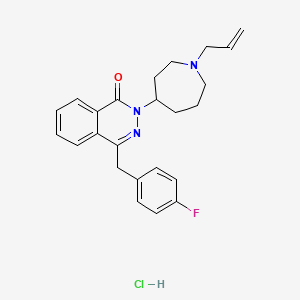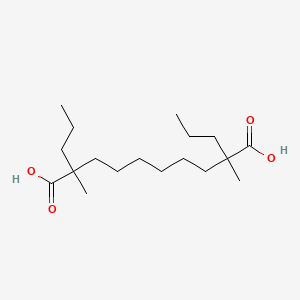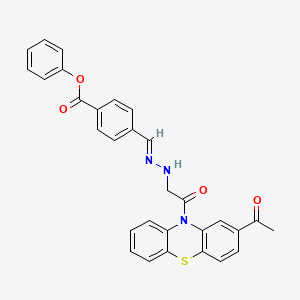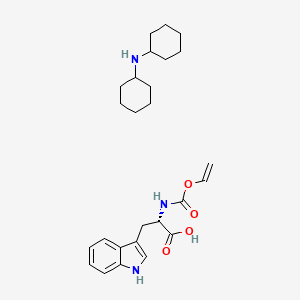
2,2,3,3,4,4,5,5,6-Nonafluorotetrahydro-6-(trifluoromethyl)-2H-pyran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,3,3,4,4,5,5,6-Nonafluorotetrahydro-6-(trifluoromethyl)-2H-pyran: is a fluorinated organic compound characterized by its unique structure, which includes multiple fluorine atoms and a pyran ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3,4,4,5,5,6-Nonafluorotetrahydro-6-(trifluoromethyl)-2H-pyran typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as fluorinated alkenes and aldehydes.
Cyclization Reaction: The key step involves a cyclization reaction to form the pyran ring. This can be achieved through various methods, including
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. Key considerations include optimizing reaction conditions, ensuring high yields, and minimizing by-products. Continuous flow reactors and advanced purification techniques may be employed to achieve efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
2,2,3,3,4,4,5,5,6-Nonafluorotetrahydro-6-(trifluoromethyl)-2H-pyran can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation Reactions: The compound can be oxidized to form different oxidation states, potentially leading to the formation of new functional groups.
Reduction Reactions: Reduction reactions can be used to modify the compound’s structure, such as reducing double bonds or carbonyl groups.
Common Reagents and Conditions
Nucleophilic Reagents: Sodium hydride, potassium tert-butoxide.
Electrophilic Reagents: Bromine, iodine.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield fluorinated derivatives, while oxidation reactions can produce compounds with additional oxygen-containing functional groups.
Wissenschaftliche Forschungsanwendungen
2,2,3,3,4,4,5,5,6-Nonafluorotetrahydro-6-(trifluoromethyl)-2H-pyran has several scientific research applications:
Materials Science: The compound’s unique fluorinated structure makes it useful in the development of advanced materials with desirable properties such as hydrophobicity and chemical resistance.
Pharmaceuticals: It may serve as a building block for the synthesis of novel drug candidates, particularly those requiring fluorine atoms for enhanced bioactivity and metabolic stability.
Chemical Research: The compound is used as a model system for studying the effects of fluorination on chemical reactivity and molecular interactions.
Wirkmechanismus
The mechanism by which 2,2,3,3,4,4,5,5,6-Nonafluorotetrahydro-6-(trifluoromethyl)-2H-pyran exerts its effects depends on its specific application. In pharmaceuticals, for example, the compound may interact with biological targets through hydrogen bonding, hydrophobic interactions, and electrostatic interactions. The presence of multiple fluorine atoms can enhance binding affinity and selectivity for certain molecular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2,3,3,4,4,5,5,6-Nonafluorotetrahydro-2H-pyran: Lacks the trifluoromethyl group, resulting in different chemical properties.
2,2,3,3,4,4,5,5,6-Nonafluoro-6-methyl-2H-pyran: Contains a methyl group instead of a trifluoromethyl group, affecting its reactivity and applications.
Uniqueness
2,2,3,3,4,4,5,5,6-Nonafluorotetrahydro-6-(trifluoromethyl)-2H-pyran is unique due to the presence of both multiple fluorine atoms and a trifluoromethyl group. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications in various fields.
Eigenschaften
CAS-Nummer |
356-47-8 |
|---|---|
Molekularformel |
C6F12O |
Molekulargewicht |
316.04 g/mol |
IUPAC-Name |
2,2,3,3,4,4,5,5,6-nonafluoro-6-(trifluoromethyl)oxane |
InChI |
InChI=1S/C6F12O/c7-1(8)2(9,10)4(13,5(14,15)16)19-6(17,18)3(1,11)12 |
InChI-Schlüssel |
ZCPSRQQUNLMQMM-UHFFFAOYSA-N |
Kanonische SMILES |
C1(C(C(OC(C1(F)F)(F)F)(C(F)(F)F)F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



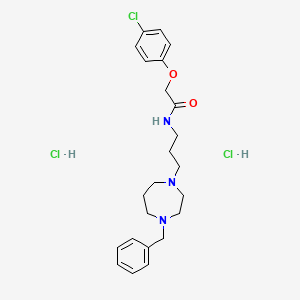
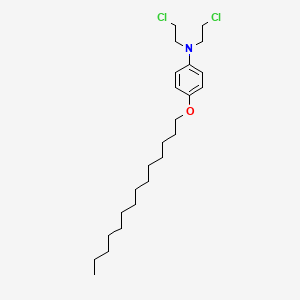
![[2-(Methacryloyloxy)ethyl]dimethyl[(2-oxoimidazolidin-1-yl)ethyl]ammonium chloride](/img/structure/B12694663.png)





